molecular formula C19H31NO5 B13460054 Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Cat. No.: B13460054
M. Wt: 353.5 g/mol
InChI Key: HQYOTHMDRORKMC-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate is a complex organic compound with the molecular formula C19H34N2O4 This compound is characterized by its unique bicyclic structure, which includes a piperidine ring and an oxabicyclohexane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis apply. Large-scale production would likely involve optimizing the reaction conditions to maximize yield and purity, using techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-(ethoxycarbonyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate is unique due to its combination of a piperidine ring and an oxabicyclohexane moiety. This structure imparts specific chemical properties, such as increased rigidity and potential for selective binding, making it valuable in various research applications .

Properties

Molecular Formula

C19H31NO5

Molecular Weight

353.5 g/mol

IUPAC Name

tert-butyl 4-(4-ethoxycarbonyl-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C19H31NO5/c1-6-23-15(21)19-11-18(5,12-19)24-14(19)13-7-9-20(10-8-13)16(22)25-17(2,3)4/h13-14H,6-12H2,1-5H3

InChI Key

HQYOTHMDRORKMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCN(CC3)C(=O)OC(C)(C)C)C

Origin of Product

United States

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